N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMPKXPVNQABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzohydrazide
4-Chlorobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-chlorobenzoate, followed by hydrazinolysis with hydrazine hydrate in ethanol:
$$
\text{4-ClC}6\text{H}4\text{COOH} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{4-ClC}6\text{H}4\text{COOMe} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{4-ClC}6\text{H}4\text{CONHNH}_2
$$
Optimization Note : Excess hydrazine hydrate (1.5 eq.) and reflux for 6–8 hours achieve >90% conversion.
Diacylhydrazide Formation
The hydrazide reacts with 2,3-dimethoxybenzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{4-ClC}6\text{H}4\text{CONHNH}2 + \text{2,3-(MeO)}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Diacylhydrazide}
$$
Critical Parameters :
- Temperature: 0–5°C to minimize side reactions.
- Stoichiometry: 1:1 molar ratio ensures minimal unreacted hydrazide.
Cyclodehydration to 1,3,4-Oxadiazole
Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-2,3-dimethoxybenzamide}
$$
Comparative Analysis of Cyclizing Agents
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 4 | 78 |
| SOCl₂ | 70 | 6 | 65 |
| PCl₅ | 100 | 3 | 72 |
Key Insight : POCl₃ at 110°C provides optimal yield due to superior dehydration efficiency.
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A one-pot method combines 4-chlorobenzohydrazide and 2,3-dimethoxybenzoyl chloride in acetonitrile with POCl₃, irradiated at 100°C for 15 minutes:
$$
\text{Yield: 85\% (vs. 78\% conventional)}
$$
Advantages :
Catalytic Cyanation for Intermediate Optimization
A patent-pending approach adapts CuCN-mediated cyanation (from Search Result) to synthesize advanced intermediates. For example, methyl 2-chloro-5-cyanobenzoate synthesis uses CuCN/l-proline in DMF at 70–100°C, achieving 79% yield:
| Catalyst | Temperature Profile | Yield (%) |
|---|---|---|
| None | 100°C, 11 h | <5 |
| l-proline | 70°C (2 h) → 100°C (9 h) | 79 |
Application : Adapting this to 2,3-dimethoxybenzoate derivatives could streamline precursor synthesis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >98% purity, confirming efficacy of recrystallization (ethanol/water).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the aromatic substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the oxadiazole ring, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of infections and possibly cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and various indole derivatives .
Uniqueness
What sets N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide apart is its unique combination of the oxadiazole ring with the 4-chlorophenyl and 2,3-dimethoxybenzamide moieties. This specific structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 300.697 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological importance.
Synthesis
The synthesis typically involves the reaction of 4-chlorobenzoic acid derivatives with appropriate hydrazines followed by cyclization to form the oxadiazole ring. The final product can be obtained through acylation reactions with dimethoxybenzoyl chlorides.
Antimicrobial Activity
Research has shown that derivatives of the oxadiazole moiety exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study indicated that oxadiazole derivatives could inhibit the growth of Salmonella typhi and Bacillus subtilis with varying degrees of potency .
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 1a | 7.80 | 2.00 |
| 1b | 15.60 | 15.60 |
| 1c | 31.25 | 31.25 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor . Studies have reported its potential as an acetylcholinesterase (AChE) inhibitor and as a urease inhibitor. The IC50 values for these activities suggest significant inhibitory effects that could be leveraged in treating conditions like Alzheimer's disease and gastric ulcers respectively .
| Activity | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 0.63 |
Antitubercular Activity
Recent investigations into the antitubercular properties of oxadiazole derivatives have highlighted their ability to act against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that certain oxadiazole compounds can be effective against resistant strains of tuberculosis .
Case Studies
- Antibacterial Screening : A series of synthesized oxadiazole derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that compounds containing the 4-chlorophenyl group exhibited enhanced activity compared to their unsubstituted counterparts .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models before proceeding to clinical trials.
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide?
The synthesis involves:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate under controlled pH (6.5–7.5) and reflux conditions (80–100°C) for 8–12 hours.
- Amide coupling : Reaction of the oxadiazole intermediate with 2,3-dimethoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Reaction times and solvent choice significantly impact yield; for example, prolonged reflux reduces by-product formation .
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
- NMR : The ¹H-NMR spectrum shows distinct peaks for the 4-chlorophenyl group (δ 7.4–7.6 ppm, doublet), oxadiazole protons (δ 8.1–8.3 ppm), and methoxy groups (δ 3.8–3.9 ppm, singlet). ¹³C-NMR confirms the oxadiazole C=N (δ 165–168 ppm) and benzamide carbonyl (δ 170 ppm).
- IR : Stretching vibrations at 1675 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (oxadiazole C=N) are diagnostic.
- Mass spectrometry : Molecular ion peak at m/z 335.77 (C₁₇H₁₄ClN₃O₄) confirms the molecular formula .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies indicate:
- Antibacterial activity : MIC of 8 µg/mL against Staphylococcus aureus (comparable to ciprofloxacin).
- Antitumor potential : IC₅₀ of 12 µM against HeLa cells via apoptosis induction.
Activity is attributed to the oxadiazole moiety’s electron-deficient nature, enhancing DNA intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during oxadiazole cyclization?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, reducing reaction time to 4–6 hours.
- Solvent optimization : Replace traditional THF with DMF to stabilize intermediates, improving yield from 60% to 78%.
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes while maintaining >90% purity .
Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence biological activity?
- Electron-donating groups (e.g., methoxy) : Enhance solubility and bioavailability but may reduce target binding affinity.
- Chlorophenyl positioning : 4-Chloro substitution (vs. 2- or 3-chloro) maximizes steric complementarity with enzyme active sites (e.g., topoisomerase II).
- Comparative assays : Derivatives with 2-methyl groups show 30% lower activity against E. coli due to reduced membrane permeability .
Q. What methodologies resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. efficacy)?
- Dose-response profiling : Use a wider concentration range (0.1–100 µM) to differentiate off-target effects.
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., tubulin).
- Metabolic stability assays : Test liver microsome stability to rule out false negatives due to rapid degradation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Docking studies : Identify key interactions (e.g., hydrogen bonds between the oxadiazole ring and EGFR kinase’s ATP-binding pocket).
- QSAR models : Correlate logP values (<3.5) with enhanced blood-brain barrier penetration for CNS-targeted analogs.
- ADMET prediction : Use SwissADME to prioritize derivatives with optimal solubility (LogS > -4) and low hepatotoxicity .
Methodological Challenges
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
- HPLC-MS : Detects hydrolysis products (e.g., benzamide cleavage at pH < 3).
- XRD : Confirms crystallinity loss in degraded samples, which correlates with reduced bioactivity.
- TGA/DSC : Identifies thermal degradation thresholds (>200°C) for storage recommendations .
Q. How can researchers validate the mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates.
- Kinase profiling screens : Test against a panel of 50+ kinases to identify off-target inhibition.
- Metabolomics : Track ATP depletion or lactate accumulation to confirm metabolic pathway disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
